molecular formula C7H3ClF3NO2 B1584673 2-Chloro-1-nitro-4-(trifluoromethyl)benzene CAS No. 402-11-9

2-Chloro-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1584673
CAS No.: 402-11-9
M. Wt: 225.55 g/mol
InChI Key: CZWWSPDHNLAYRJ-UHFFFAOYSA-N
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Description

“2-Chloro-1-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 402-11-9 . It has a molecular weight of 225.55 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H3ClF3NO2 . The InChI code for this compound is 1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-1-nitro-4-(trifluoromethyl)benzene is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used as a starting material for the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This synthesis involves a three-step sequence starting from this compound, proceeding via o-phenylenediamines, and resulting in compounds with potential applications due to the presence of the trifluoromethyl group (Vargas-Oviedo et al., 2017).

Crystallographic Studies

Crystallographic studies of certain isomers of this compound have been conducted. These studies aimed to understand their structural characteristics for potential applications in forming cocrystals. The research highlighted their conformational similarities and differences in packing, which are crucial for their potential use in crystal engineering (Lynch & Mcclenaghan, 2003).

Synthesis of Fluorine-containing Polymers

The compound is also pivotal in synthesizing fluorine-containing polymers. For example, its reaction with hydroquinone leads to the synthesis of novel polyetherimides. These polymers are characterized by their unique properties, as determined by techniques like FTIR and DSC (Yu Xin-hai, 2010).

Phase-Transfer Catalysis Studies

In the context of phase-transfer catalysis, this compound has been used to study the kinetics of substitution reactions. This research provides insights into the reaction mechanism and the influence of various factors like catalyst structure, concentration, and temperature (Durantini et al., 1993).

Preparation of Binuclear Complexes

The compound is also used in preparing binuclear complexes. For instance, its reaction with amino thio phenol results in compounds that are precursors to symmetrical potentially pentadentate Schiff base ligands, which are then used to prepare binuclear Zn(II) complexes (Dehghani-Firouzabadi & Alizadeh, 2016).

Synthesis of Antitubercular Compounds

It serves as a precursor in synthesizing new antituberculosis drug candidates. The structural characterization of its derivatives is vital for developing benzothiazinones, a class of promising antitubercular drugs (Richter et al., 2021).

Environmental Studies

Environmental studies involving this compound focus on its photochemical behavior in soils. Understanding its retention and reactivity, as well as the identification of its metabolites, is crucial for assessing its environmental impact and degradation pathways (Scrano et al., 2004).

Biochemical Analysis

Biochemical Properties

2-Chloro-1-nitro-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics . The interaction with these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can act as an inhibitor for certain enzymes, affecting their catalytic activity and altering metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammatory responses . It can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to the formation of degradation products with different biochemical properties . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and toxicological effects . Threshold effects have been observed, where a certain dosage level triggers a marked response in the organism. High doses of this compound can result in toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes involved in energy production and detoxification processes . Additionally, this compound can influence metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For example, higher concentrations of this compound in the liver can lead to increased metabolic activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical mechanisms.

Properties

IUPAC Name

2-chloro-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWSPDHNLAYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193190
Record name 2-Chloro-1-nitro-4-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-11-9
Record name 3-Chloro-4-nitrobenzotrifluoride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-nitro-4-(trifluoromethyl)benzene
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Record name 2-Chloro-1-nitro-4-(trifluoromethyl)benzene
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Record name 2-chloro-1-nitro-4-(trifluoromethyl)benzene
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Record name 2-CHLORO-1-NITRO-4-(TRIFLUOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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